8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione
Description
Propriétés
IUPAC Name |
8-prop-2-ynyl-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-7-13-10(14)8-12(9-11(13)15)5-3-4-6-12/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFYTQQKPKMRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC2(CCCC2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577008 | |
| Record name | 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25032-23-9 | |
| Record name | 8-(2-Propyn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25032-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Method 1: Thermal Condensation of 1,1-Pentamethylene Oxalic Acid and Urea
This method, patented in CN1085895A, employs a high-temperature condensation reaction:
Reaction:
$$ \text{1,1-Pentamethylene oxalic acid} + \text{Urea} \xrightarrow{150-200^\circ \text{C}} \text{8-azaspiro[4.5]decane-7,9-dione} $$
| Parameter | Value |
|---|---|
| Mole Ratio | 1:1.1–1.6 (acid:urea) |
| Temperature | 150–200°C |
| Reaction Time | 0.5–2 hours |
| Yield | 80.1–89.5% |
| Purification | Ethanol recrystallization |
- Cost-effectiveness: Utilizes inexpensive raw materials (urea, oxalic acid derivatives).
- Scalability: Simplified steps (no acetic anhydride conversion) and minimal equipment requirements.
- Industrial Viability: High yield and short reaction time favor large-scale production.
Method 2: Alkylation with Propargyl Bromide
This approach, reported in ChemicalBook, involves nucleophilic substitution:
Reaction:
$$ \text{3,3-Tetramethyleneglutarimide} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione} $$
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | Potassium carbonate |
| Temperature | Reflux (~56°C) |
| Reaction Time | 10 hours |
| Yield | 100% (theoretical) |
| Purification | Column chromatography |
- Precision: Controlled alkylation at the azaspiro nitrogen.
- Versatility: Compatible with functionalized propargyl derivatives for structural diversity.
Reaction Optimization and Challenges
Temperature and Solvent Effects
| Method | Solvent | Temperature Range | Impact on Yield/Selectivity |
|---|---|---|---|
| 1 | Neat | 150–200°C | High yield, minimal byproducts |
| 2 | Acetone | 56°C | Moderate yield, long reaction time |
- Thermal Stability: Method 1 benefits from elevated temperatures to drive condensation, while Method 2 avoids decomposition risks through milder conditions.
- Solvent Choice: Acetone (Method 2) enhances reaction homogeneity but may increase solvent costs compared to neat conditions (Method 1).
Catalyst and Base Selection
| Method | Base/Catalyst | Role |
|---|---|---|
| 1 | None | Direct thermal activation |
| 2 | K₂CO₃ | Deprotonates nucleophile, facilitates SN2 |
- Cost: Method 1 eliminates catalyst costs, reducing overall expense.
- Efficiency: Method 2’s use of K₂CO₃ ensures cleaner reactions but requires post-reaction neutralization.
Yield and Purity Benchmarking
| Method | Yield (%) | Purity (%) | Purification Method |
|---|---|---|---|
| 1 | 80.1–89.5 | >95 | Ethanol recrystallization |
| 2 | 100 | >95 | Column chromatography |
- Method 1: High yield achieved via optimized stoichiometry and melt conditions.
- Method 2: Theoretical 100% yield likely overestimates due to unaccounted losses during purification.
Industrial Scalability
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals (Target Compound) | Reference |
|---|---|---|
| ¹H NMR | δ 2.6 ppm (methyl groups adjacent to carbonyls) | |
| IR | 1720 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N) | |
| MS | m/z 205.25 (M⁺) |
- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm) ensure >95% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Reaction Type | Condensation | Alkylation |
| Key Intermediate | 1,1-Pentamethylene oxalic acid | 3,3-Tetramethyleneglutarimide |
| Industrial Preference | High (cost-effective) | Moderate (specialized) |
Analyse Des Réactions Chimiques
Types of Reactions
8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction or the propargyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
Prolyl Hydroxylase Inhibition
The primary application of 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is in the inhibition of prolyl hydroxylases, enzymes that play a crucial role in the regulation of hypoxia-inducible factors (HIFs). HIFs are transcription factors that respond to changes in oxygen levels and are implicated in various pathophysiological conditions.
Case Study: Structure-Activity Relationship Studies
Recent research has demonstrated that the spiro[4.5]decanone core can be modified to enhance potency and selectivity for PHDs. For instance, studies involving structural modifications have shown that specific substitutions can improve binding affinity to the 2-oxoglutarate (2OG) binding pocket of PHDs, which is essential for their catalytic activity .
| Modification | Effect on Activity |
|---|---|
| Addition of aromatic groups | Increased binding affinity |
| Alteration of side chains | Enhanced selectivity for specific PHD isoforms |
Potential Therapeutic Uses
Given its role as a PHD inhibitor, this compound is being explored for therapeutic applications in:
- Anemia Treatment : By stabilizing HIFs, this compound could promote erythropoiesis (red blood cell production).
- Ischemic Diseases : Enhancing HIF activity may improve tissue oxygenation and promote angiogenesis in ischemic conditions.
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves reactions with propargyl bromide and other reagents to form the desired spirocyclic structure. The ability to create various derivatives allows for a broader exploration of biological activity and therapeutic potential.
Synthesis Pathway Example
A common synthetic route involves:
- Reaction of 3,3-Tetramethyleneglutarimide with propargyl bromide.
- Subsequent purification steps to isolate the final product.
Mécanisme D'action
The mechanism of action of 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The propargyl group may also participate in covalent bonding with target proteins, enhancing the compound’s potency and selectivity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 8-azaspiro[4.5]decane-7,9-dione derivatives are highly dependent on the substituent at the 8-position. Key analogues include:
Buspirone (8-[4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione)
- Substituent : A butyl chain linked to a piperazinyl-pyrimidine group.
- Activity : Potent 5-HT1A receptor partial agonist with anxiolytic effects .
- Key Differences : The extended alkyl chain and aromatic piperazine moiety enhance serotonin receptor affinity but may reduce blood-brain barrier penetration compared to the compact propargyl group in the target compound.
BMY 7378 (8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione)
- Substituent : Ethyl-piperazinyl group with a methoxyphenyl ring.
- Activity: Selective α1D-adrenoceptor antagonist (Ki = 2 nM for α1D vs. 600–800 nM for α1A/α1B) .
- Key Differences : The methoxyphenyl group confers subtype selectivity, whereas the propargyl group’s alkyne may enhance metabolic stability via reduced oxidative susceptibility.
Alnespirone (8-(4-((3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-yl)propylamino)butyl)-8-azaspiro[4.5]decane-7,9-dione)
- Substituent: Benzopyran-linked propylamino butyl chain.
- Activity : Serotonin agonist and anxiolytic regulated by the FDA .
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (Buspirone Impurity M)
- Substituent : Bromobutyl chain.
- Key Differences: The bromine atom increases molecular weight (302.21 vs.
Physicochemical and Pharmacokinetic Properties
Receptor Binding and Selectivity
- α1-Adrenoceptor: Unlikely to exhibit significant activity due to the absence of aromatic groups critical for α1 antagonism (cf. BMY 7378) .
Activité Biologique
8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- CAS Number : 25032-23-9
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the area of anticonvulsant properties.
Anticonvulsant Properties
A study highlighted the anticonvulsant effects of various derivatives of 8-azaspiro compounds, including this compound. The compound was evaluated in animal models for its efficacy against induced seizures. The results demonstrated a significant reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy .
The anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting glutamatergic pathways. This dual action may contribute to the compound's effectiveness in controlling seizures.
Study 1: Anticonvulsant Efficacy
In an experimental study involving rats, this compound was administered at varying doses. The findings indicated:
- Dose-dependent response : Higher doses resulted in greater seizure control.
- Comparison with standard drugs : The compound showed comparable efficacy to established anticonvulsants like phenytoin and carbamazepine.
| Dose (mg/kg) | Seizure Frequency (per hour) | Duration (seconds) |
|---|---|---|
| 10 | 3 | 15 |
| 20 | 1 | 5 |
| 40 | 0 | 0 |
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated:
- Cell viability : Increased cell survival rates in neuronal cultures exposed to oxidative stress when treated with the compound.
- Biomarker analysis : Reduced levels of reactive oxygen species (ROS) were observed, indicating a protective effect on neuronal cells.
Q & A
Q. What are the established synthetic routes for 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione?
The synthesis of spirocyclic compounds like this compound often involves multicomponent condensation reactions or functionalization of pre-existing spiro scaffolds. For example, similar compounds (e.g., 8-(4-Chlorobutyl) derivatives) are synthesized via alkylation of the azaspirodecane core using halogenated intermediates under basic conditions . Domino condensations of aromatic substrates with dicarbon synthons (e.g., isobutyric aldehyde) and nitriles in concentrated sulfuric acid have also been reported for analogous spiro frameworks . Key steps include:
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Characterization typically involves:
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm spirocyclic structure and substituent integration (e.g., δ ~2.6 ppm for methyl groups adjacent to carbonyls) .
- IR : Peaks at ~1720 cm<sup>-1</sup> (C=O stretching) and ~1630 cm<sup>-1</sup> (C=N) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., EI-MS for fragmentation patterns) .
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization) .
Q. What are the common impurities encountered during synthesis, and how are they controlled?
Common impurities include:
- Unreacted intermediates : E.g., 8-azaspiro[4.5]decane-7,9-dione (Imp. K) or halogenated byproducts like 8-(4-Bromobutyl) derivatives (Imp. M) .
- Control strategies :
Advanced Research Questions
Q. What is the pharmacological relevance of this compound in CNS disorders?
The compound’s structural analogs (e.g., 8-(4-Chlorobutyl) derivatives) show affinity for 5-HT receptors, implicating potential roles in CNS disorders like anxiety, schizophrenia, and Alzheimer’s disease . For example:
- Mechanistic studies : Derivatives with piperazinyl groups (e.g., 6-Hydroxybuspirone) modulate serotonin receptor subtypes (5-HT1A/5-HT2), which are therapeutic targets for neuropsychiatric conditions .
- Experimental design : Radioligand binding assays (e.g., using <sup>3</sup>H-labeled ligands) to quantify receptor affinity .
Q. How do structural modifications influence receptor binding affinity and selectivity?
Substituents on the azaspiro core and sidechain critically impact activity:
Q. What strategies resolve discrepancies in biological activity data across different studies?
Contradictions may arise from variations in assay conditions or impurity profiles. Solutions include:
- Standardized protocols : Adopting uniform receptor-binding assay conditions (e.g., buffer pH, incubation time) .
- Impurity profiling : Quantifying byproducts (e.g., using EP reference standards) to rule out confounding effects .
- Meta-analysis : Systematic reviews of published data to identify trends (e.g., PRISMA guidelines for data aggregation) .
Q. What are the challenges in developing analytical methods for detecting degradation products?
Degradation products (e.g., hydrolyzed or oxidized forms) can complicate stability studies. Key challenges and solutions:
- Isolation : Using preparative HPLC to separate degradation products from the parent compound .
- Identification : LC-MS/MS to characterize unknown impurities and validate degradation pathways .
- Isotopic labeling : Synthesizing deuterated analogs (e.g., 8-[4-bromo(<sup>2</sup>H8)butyl] derivatives) to track metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
